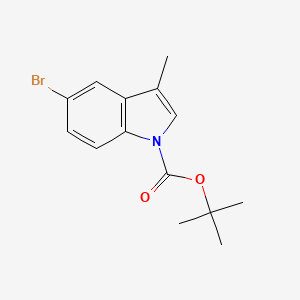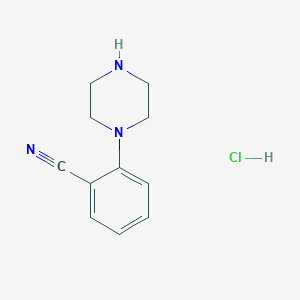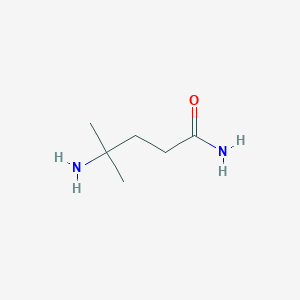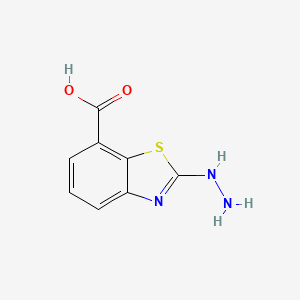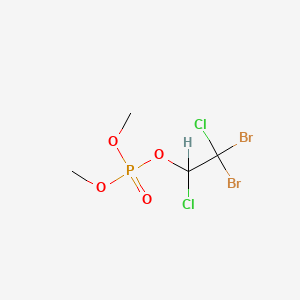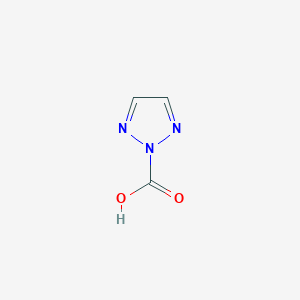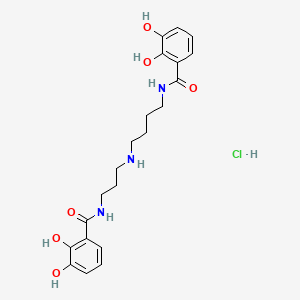![molecular formula C9H17NS B13968772 2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)
2-Azaspiro[4.4]nonan-7-ylmethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[44]nonan-7-ylmethanethiol is a chemical compound characterized by a spirocyclic structure containing both nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonan-7-ylmethanethiol typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common approach is to start with a suitable spirocyclic precursor and then introduce the thiol group through nucleophilic substitution reactions. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azaspiro[4.4]nonan-7-ylmethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various alkyl or aryl groups onto the spirocyclic core .
Applications De Recherche Scientifique
2-Azaspiro[4.4]nonan-7-ylmethanethiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Azaspiro[4.4]nonan-7-ylmethanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological processes, making the compound a candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxa-7-azaspiro[4.4]nonane
- 2-Methyl-7-azaspiro[3.5]nonan-2-ol
- 2-Isopropyl-2-azaspiro[4.4]nonan-7-ylmethanethiol
Uniqueness
2-Azaspiro[4.4]nonan-7-ylmethanethiol is unique due to its specific spirocyclic structure and the presence of both nitrogen and sulfur atoms.
Propriétés
Formule moléculaire |
C9H17NS |
|---|---|
Poids moléculaire |
171.31 g/mol |
Nom IUPAC |
2-azaspiro[4.4]nonan-8-ylmethanethiol |
InChI |
InChI=1S/C9H17NS/c11-6-8-1-2-9(5-8)3-4-10-7-9/h8,10-11H,1-7H2 |
Clé InChI |
GWUYUEVTGOKQSO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC2)CC1CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


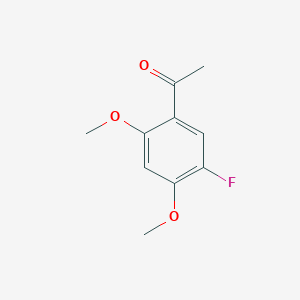
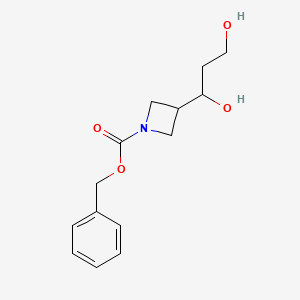
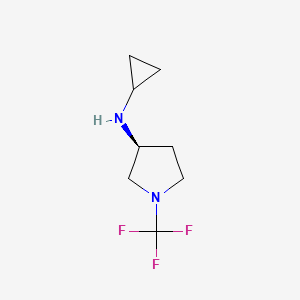
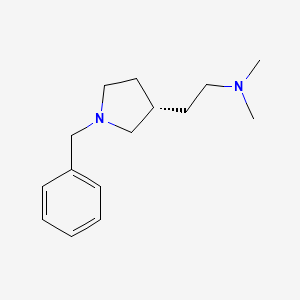
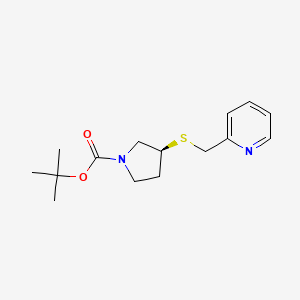
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)
